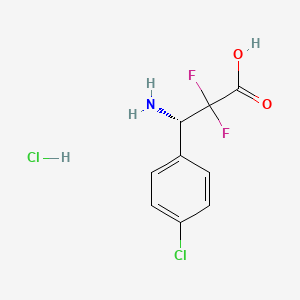

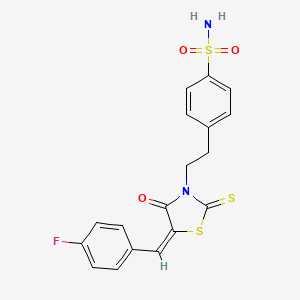

![molecular formula C13H11ClFN3O2 B2668758 N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428364-17-3](/img/structure/B2668758.png)

N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[5,1-b][1,3]oxazine core, which is a type of heterocyclic compound. This core is substituted with a 3-chloro-4-fluorophenyl group and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic pyrazolo[5,1-b][1,3]oxazine core, the 3-chloro-4-fluorophenyl group, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolo[5,1-b][1,3]oxazine core might participate in various reactions, especially if catalyzed by acids or bases. The 3-chloro-4-fluorophenyl group might undergo electrophilic aromatic substitution reactions, and the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Further studies could explore its mechanism of action and potential clinical applications in treating bacterial infections .

Anticancer Potential

Investigations into related compounds have revealed antiproliferative effects in cancer cells. For instance, derivatives containing the 3-chloro-4-fluorophenyl motif have shown promise in inhibiting cancer cell growth. Researchers could explore this compound’s impact on specific cancer types and underlying mechanisms .

Thiazole Chemistry

The compound’s synthesis involves Hantzsch thiazole synthesis, a versatile method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, with examples like Sulfathiazole (antimicrobial), Abafungin (antifungal), and antiretrovirals derived from this scaffold. Investigating its potential as a scaffold for novel drugs is worthwhile .

Indole Derivatives

Indole derivatives have diverse biological activities. While this compound is not a classic indole, its structural features may contribute to similar effects. For instance, indole-3-acetic acid is a plant hormone derived from tryptophan. Researchers could explore any indole-related activities associated with this compound .

Intrinsic Apoptosis Pathways

Given its potential anticancer effects, understanding how this compound influences intrinsic apoptosis pathways could be valuable. Investigate its impact on key signaling molecules involved in cell cycle regulation and apoptosis .

Drug Design and Optimization

Researchers could use this compound as a starting point for designing novel drugs. By modifying its structure, optimizing pharmacokinetics, and exploring its interactions with biological targets, scientists may discover new therapeutic agents .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new therapeutic targets .

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O2/c14-9-6-8(2-3-10(9)15)16-13(19)11-7-12-18(17-11)4-1-5-20-12/h2-3,6-7H,1,4-5H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFUGYFHHVRBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

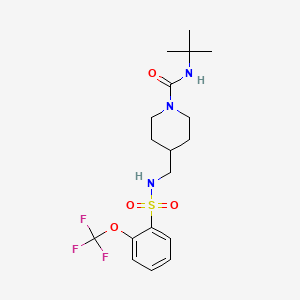

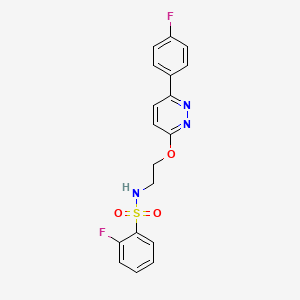

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668675.png)

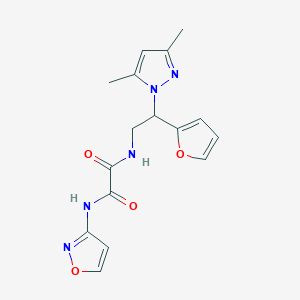

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)

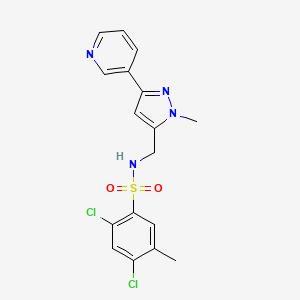

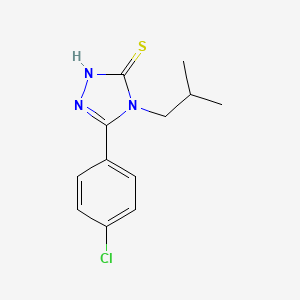

![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)

![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)

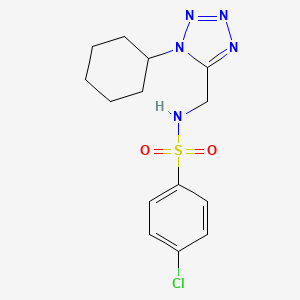

![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)

![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)